6-chloro-N-hexylpyrimidin-4-amine
Overview
Description
6-Chloro-N-hexylpyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms at positions 1 and 3 of the ring. This compound is characterized by the presence of a chlorine atom at the 6th position and a hexyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring.
Synthetic Routes and Reaction Conditions:
Chlorination and Alkylation: The synthesis of this compound typically involves the chlorination of pyrimidin-4-amine followed by alkylation with hexylamine. The chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then reacted with hexylamine in the presence of copper(I) chloride (CuCl) to introduce the hexyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in the formation of 6-hydroxy-N-hexylpyrimidin-4-amine.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation Products: N-oxide derivatives, sulfoxide derivatives.
Reduction Products: 6-hydroxy-N-hexylpyrimidin-4-amine.
Substitution Products: Alkyl or aryl substituted pyrimidines.
Scientific Research Applications
6-Chloro-N-hexylpyrimidin-4-amine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-chloro-N-hexylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
6-Chloro-N-hexylpyrimidin-4-amine is compared with other similar compounds, such as:
6-Chloropyrimidin-4-amine: Lacks the hexyl group, resulting in different biological activity.
N-hexylpyrimidin-4-amine: Lacks the chlorine atom, leading to variations in reactivity and biological effects.
6-Chloro-N-alkylpyrimidin-4-amines: Similar compounds with different alkyl groups, which can affect their properties and applications.
Properties
IUPAC Name |
6-chloro-N-hexylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c1-2-3-4-5-6-12-10-7-9(11)13-8-14-10/h7-8H,2-6H2,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZFSABTZOPBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.